molecular formula C11H16ClNO2 B012878 Ethyl 2-amino-3-phenylpropanoate hydrochloride CAS No. 19881-53-9

Ethyl 2-amino-3-phenylpropanoate hydrochloride

Cat. No. B012878
CAS RN: 19881-53-9
M. Wt: 229.7 g/mol
InChI Key: FPFQPLFYTKMCHN-UHFFFAOYSA-N
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Description

Ethyl 2-amino-3-phenylpropanoate hydrochloride, a compound of interest in various fields of chemistry and pharmacology, is studied for its synthesis, molecular structure, chemical reactions, and properties. This document aims to explore the scientific research surrounding this compound, excluding applications, drug use and dosage, and side effects.

Synthesis Analysis

The synthesis of Ethyl 2-amino-3-phenylpropanoate hydrochloride and related compounds involves several chemical reactions, with detailed studies on their experimental and theoretical vibrational spectra. For instance, ethyl (2Z)-2-(2-amino-4-oxo-1,3-oxazol-5(4H)-ylidene)-3-oxo-3-phenylpropanoate (AOX) has been synthesized, and its vibrational spectra were analyzed using both FT-IR and Laser-Raman spectroscopy alongside theoretical calculations (İ. E. Kıbrız et al., 2013). Another example is the synthesis of enantiomerically pure ethyl 2-hydroxy-4-arylbutyrate via sequential hydrogenation of ethyl 2-oxo-4-arylbut-3-enoate (Qinghua Meng et al., 2008).

Molecular Structure Analysis

Studies on the molecular structure of Ethyl 2-amino-3-phenylpropanoate hydrochloride and related compounds reveal significant insights into their geometric parameters and potential energy distribution. Spectroscopic and diffractometric techniques have characterized polymorphic forms of related compounds, highlighting challenges in analytical and physical characterization due to their similar spectra and diffraction patterns (F. Vogt et al., 2013).

Chemical Reactions and Properties

The compound reacts with nucleophiles, transforming into ethyl 2-aminopropenoate with substituents like 3-phenylthio or 3-ethoxy, showcasing its versatility in chemical reactions (Masa-aki Kakimoto et al., 1982). Low symmetry metal complexes involving cysteine ethyl ester showcase its potential as a catalyst for regioselective reactions (J. Real et al., 1999).

Physical Properties Analysis

The compound's physical properties, such as solubility, melting point, and specific optical rotations, are crucial for its application in synthesis and pharmaceutical formulations. However, specific studies on these physical properties for Ethyl 2-amino-3-phenylpropanoate hydrochloride are limited in the current literature.

Chemical Properties Analysis

The chemical properties of Ethyl 2-amino-3-phenylpropanoate hydrochloride, including its reactivity with other chemical agents, stability under various conditions, and potential as a precursor for more complex molecules, are key areas of research. For example, its reactivity with thiophenol or sodium ethoxide in ethanol has been explored to yield derivatives with potential pharmacological activities (Masa-aki Kakimoto et al., 1982).

Scientific Research Applications

  • Transformation into Other Compounds : A study by Kakimoto et al. (1982) showed that ethyl 2-aminopropenoate can be converted into 3-phenylthio or 3-ethoxy substituted ethyl 2-aminopropenoate, demonstrating its potential in chemical transformations (Kakimoto, Mariko, Kondo, & Hiyama, 1982).

  • Immunosuppressive Drug Potential : Kiuchi et al. (2000) identified that 2-Substituted 2-aminopropane-1,3-diols, related to ethyl 2-amino-3-phenylpropanoate, show promise as immunosuppressive drugs, essential for organ transplantation (Kiuchi et al., 2000).

  • Enantioselective Activity for Pharmaceutical Intermediates : Methylobacterium Y1-6 has been found to effectively produce S-3-amino-3-phenylpropionic acid with high enantioselective activity, making it valuable for drug research and production of enantiopure compounds (Li, Wang, Huang, Zou, & Zheng, 2013).

  • Crystal Packing Studies : Zhang et al. (2011) explored the crystal packing of ethyl (Z)-2-cyano-3-[(4-alkoxyphenyl)amino]prop-2-enoates, revealing important nonhydrogen bonding interactions (Zhang, Wu, & Zhang, 2011).

  • Vibrational Spectra Analysis : The vibrational spectra of related compounds have been analyzed, showing good agreement with experimental data, which is crucial for understanding the properties of these substances (Kıbrız et al., 2013).

  • Enzymatic Resolution : Topgi et al. (1999) demonstrated that penicillin acylase can effectively resolve enantiomers of ethyl 3-amino-4-pentynoate, indicating its use in producing enantiomerically pure forms (Topgi, Ng, Landis, Wang, & Behling, 1999).

Safety And Hazards

  • Dispose of waste according to local regulations .

Future Directions

Research on ethyl 2-amino-3-phenylpropanoate hydrochloride could explore its potential applications in drug synthesis, peptide chemistry, and as a chiral building block. Investigating its biological activity and pharmacological properties may reveal novel therapeutic uses .

properties

IUPAC Name

ethyl 2-amino-3-phenylpropanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2.ClH/c1-2-14-11(13)10(12)8-9-6-4-3-5-7-9;/h3-7,10H,2,8,12H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPFQPLFYTKMCHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC1=CC=CC=C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10941733
Record name Ethyl phenylalaninate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10941733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-amino-3-phenylpropanoate hydrochloride

CAS RN

19881-53-9
Record name Phenylalanine, ethyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19881-53-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 3-phenyl-DL-alaninate hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019881539
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl phenylalaninate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10941733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 3-phenyl-DL-alaninate hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.039.435
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
D Carta, P Brun, M Dal Pra, G Bernabè… - …, 2018 - pubs.rsc.org
… As a typical procedure, the synthesis of ethyl 2-amino-3-phenylpropanoate hydrochloride 4 is described in detail. Into a round-bottomed flask, 25 g (151 mmol) of phenylalanine (2) were …
Number of citations: 5 0-pubs-rsc-org.brum.beds.ac.uk
LA Jouanno, V Di Mascio, V Tognetti… - The Journal of …, 2014 - ACS Publications
… Then ethyl 2-amino-3-phenylpropanoate hydrochloride (2.40 g, 10.46 mmol, 1.2 equiv) and N-methylmorpholine (1.15 mL, 10.46 mmol, 1.2 equiv) were successively added. The …
Number of citations: 37 0-pubs-acs-org.brum.beds.ac.uk
RL Mackman, D Siegel, HC Hui, E Doerffler, MO Clarke… - apps.dtic.mil
The recent Ebola outbreak in West Africa was the largest recorded in history with over 28,000 cases confirmed in Guinea, Liberia, and Sierra Leone resulting in 11,000 deaths including …
Number of citations: 2 apps.dtic.mil

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